

Spectroscopic data for 1-chloropentane-2-one (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1-Chloropentane-2-one

Cat. No.: B1354079

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An In-depth Technical Guide to the Spectroscopic Data of 1-Chloropentane-2-one

This guide provides a comprehensive overview of the predicted spectroscopic data for **1-chloropentane-2-one**, targeting researchers, scientists, and drug development professionals. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in structured tables, details the experimental protocols for acquiring such spectra, and includes a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-chloropentane-2-one** (C₅H₉ClO, Molecular Weight: 120.58 g/mol). This data has been generated using computational prediction tools and is intended to provide a reference for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Chemical Shifts for **1-Chloropentane-2-one**

Protons	Chemical Shift (ppm)	Multiplicity	Integration
H-1 (CH ₂ Cl)	4.15	Singlet	2H
H-3 (CH ₂)	2.65	Triplet	2H
H-4 (CH ₂)	1.65	Sextet	2H
H-5 (CH ₃)	0.95	Triplet	3H

Predicted in CDCl₃ at 400 MHz.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **1-Chloropentan-2-one**

Carbon	Chemical Shift (ppm)
C-1 (CH ₂ Cl)	51.0
C-2 (C=O)	205.0
C-3 (CH ₂)	42.0
C-4 (CH ₂)	18.0
C-5 (CH ₃)	13.5

Predicted in CDCl₃ at 100 MHz.

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for **1-Chloropentan-2-one**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2870	Medium-Strong	C-H (Alkyl) Stretch
1725	Strong	C=O (Ketone) Stretch
1465	Medium	CH ₂ Bend
1380	Medium	CH ₃ Bend
750-650	Medium-Strong	C-Cl Stretch

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation for **1-Chloropentan-2-one**

m/z	Relative Abundance (%)	Assignment
120/122	30/10	[M] ⁺ (Molecular Ion, ³⁵ Cl/ ³⁷ Cl isotopes)
91	100	[M - C ₂ H ₅] ⁺ (Loss of ethyl radical)
71	80	[C ₄ H ₇ O] ⁺ (α-cleavage, loss of CH ₂ Cl radical)
49/51	40/13	[CH ₂ Cl] ⁺ (³⁵ Cl/ ³⁷ Cl isotopes)
43	90	[C ₃ H ₇] ⁺ (Propyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of **1-chloropentan-2-one**.

Materials:

- **1-chloropentan-2-one** sample
- Deuterated chloroform (CDCl_3)
- NMR tubes (5 mm diameter)
- Pipettes
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **1-chloropentan-2-one** for ^1H NMR (or 50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl_3 .
 - Transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 12 ppm.
 - Use a standard pulse sequence (e.g., 30° or 90° pulse).
 - Set the number of scans (typically 8 to 16 for good signal-to-noise).
 - Acquire the free induction decay (FID).

- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a standard pulse sequence with proton decoupling.
 - Set a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data if needed.
 - A higher number of scans (e.g., 128 to 1024) is typically required due to the low natural abundance of ^{13}C .
 - Acquire the FID.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the spectrum.
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-chloropentan-2-one**.

Materials:

- **1-chloropentan-2-one** sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Solvent for cleaning (e.g., isopropanol or acetone)
- Kimwipes

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application:
 - Place a small drop of liquid **1-chloropentan-2-one** onto the ATR crystal, ensuring it covers the crystal surface.
- Spectrum Acquisition:
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is typically recorded in the range of 4000 to 400 cm^{-1} .
- Data Processing and Cleaning:
 - The software will automatically subtract the background spectrum from the sample spectrum.
 - Label the significant peaks in the spectrum.
 - Clean the ATR crystal thoroughly with a Kimwipe soaked in a suitable solvent and allow it to dry.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-chloropentan-2-one**.

Materials:

- **1-chloropentan-2-one** sample
- Volatile solvent (e.g., methanol or dichloromethane)

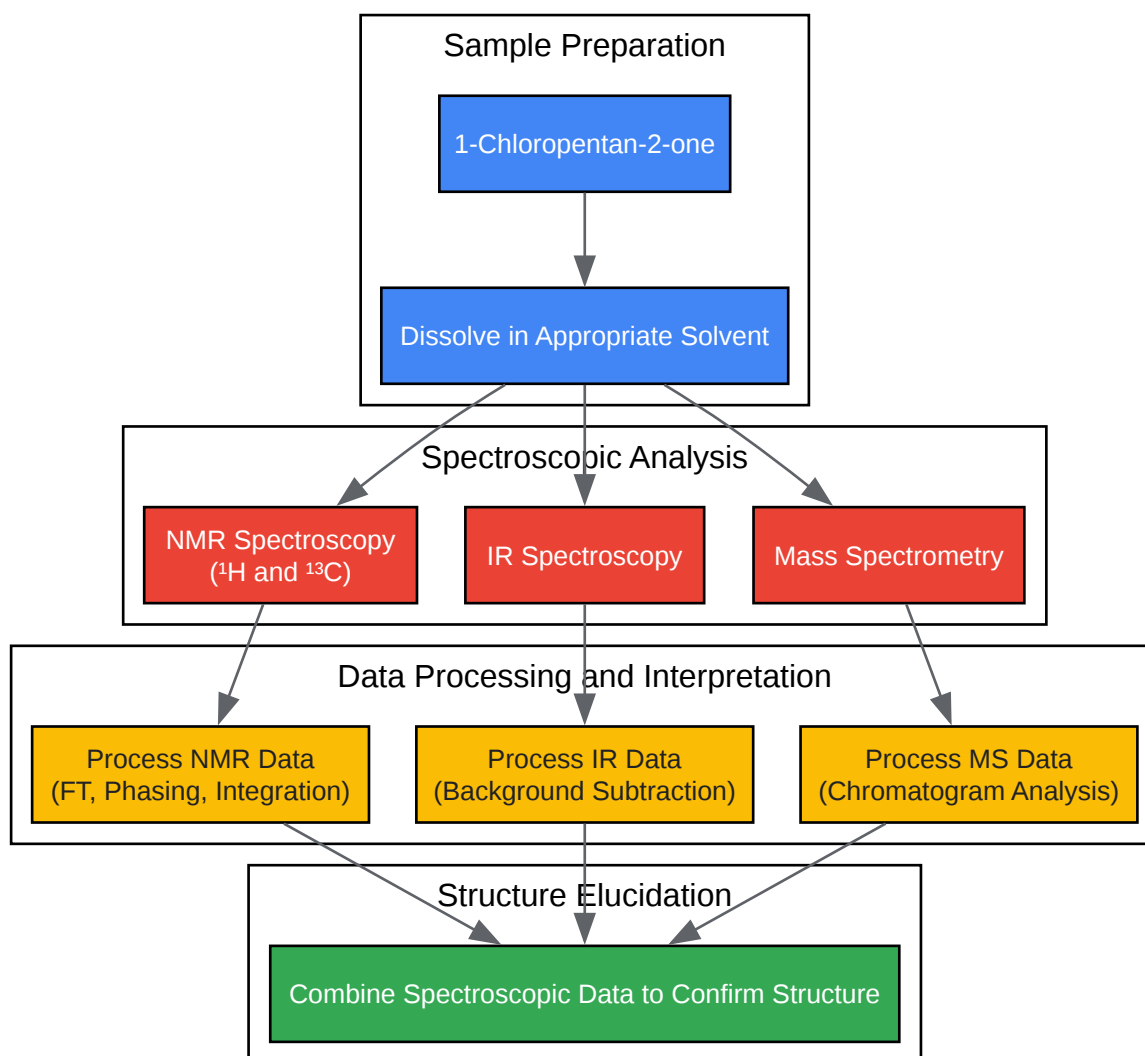
- Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **1-chloropentan-2-one** in a volatile solvent (e.g., 1 mg/mL).
- Instrument Setup (GC):
 - Set the GC oven temperature program. A typical program might start at 50°C, hold for 1 minute, and then ramp up to 250°C at 10°C/min.
 - Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
 - Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
- Instrument Setup (MS):
 - Use Electron Ionization (EI) at a standard energy of 70 eV.
 - Set the mass range to scan (e.g., m/z 35-200).
- Injection and Acquisition:
 - Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
 - The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.
 - The mass spectrometer will record the mass spectra of the eluting compounds.
- Data Analysis:
 - Identify the peak corresponding to **1-chloropentan-2-one** in the total ion chromatogram.
 - Analyze the mass spectrum for this peak to identify the molecular ion and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-chloropentan-2-one**.



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Caption: General workflow for spectroscopic analysis.

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